molecular formula C16H11ClN2OS B12896499 Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)- CAS No. 31737-20-9

Ethanone, 1-(4-chlorophenyl)-2-(4-quinazolinylthio)-

Cat. No.: B12896499
CAS No.: 31737-20-9
M. Wt: 314.8 g/mol
InChI Key: VCCAEEKKLYCWHF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone is a synthetic organic compound that features a chlorophenyl group and a quinazolinylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoquinazoline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline moiety is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)propanone: Similar structure but with a propanone backbone.

    1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)butanone: Similar structure but with a butanone backbone.

Uniqueness

1-(4-Chlorophenyl)-2-(quinazolin-4-ylthio)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

31737-20-9

Molecular Formula

C16H11ClN2OS

Molecular Weight

314.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-quinazolin-4-ylsulfanylethanone

InChI

InChI=1S/C16H11ClN2OS/c17-12-7-5-11(6-8-12)15(20)9-21-16-13-3-1-2-4-14(13)18-10-19-16/h1-8,10H,9H2

InChI Key

VCCAEEKKLYCWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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